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molecular formula C12H13NO4 B8484100 3-((RS)-3-methyl-5-oxo-morpholin-3-yl)-benzoic acid

3-((RS)-3-methyl-5-oxo-morpholin-3-yl)-benzoic acid

Cat. No. B8484100
M. Wt: 235.24 g/mol
InChI Key: RAUIRDOPBROZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399459B2

Procedure details

A solution of (RS)-5-(3-[1,3]dioxolan-2-yl-phenyl)-5-methyl-morpholin-3-one (1.49 g, 5.7 mmol) in a mixture of tetrahydrofuran (65 ml) and water (13 ml) was treated with potassium monopersulphate (5.21 g, 8.5 mmol) under stirring at room temperature for 3 hours. For the workup, water (20 ml) and ethyl acetate were added. The organic layer was separated, washed with water (2×20 ml). The organic layer was dried over sodium sulphate and evaporated at reduced pressure. The 3-((RS)-3-methyl-5-oxo-morpholin-3-yl)-benzoic acid obtained (0.9 g, 67% of theory) was pure and could be used in the next step without further purification.
Name
(RS)-5-(3-[1,3]dioxolan-2-yl-phenyl)-5-methyl-morpholin-3-one
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CC[O:3][CH:2]1[C:6]1[CH:7]=[C:8]([C:12]2([CH3:19])[NH:17][C:16](=[O:18])[CH2:15][O:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].C(OCC)(=O)C>O1CCCC1.O>[CH3:19][C:12]1([C:8]2[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=2)[C:2]([OH:3])=[O:1])[CH2:13][O:14][CH2:15][C:16](=[O:18])[NH:17]1 |f:1.2.3|

Inputs

Step One
Name
(RS)-5-(3-[1,3]dioxolan-2-yl-phenyl)-5-methyl-morpholin-3-one
Quantity
1.49 g
Type
reactant
Smiles
O1C(OCC1)C=1C=C(C=CC1)C1(COCC(N1)=O)C
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.21 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(NC(COC1)=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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